2-Propanone, 1-phenyl-3-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-phenyl-3-(phenylmethoxy)- is an organic compound with the molecular formula C16H16O2. It is a derivative of acetone where one of the hydrogen atoms is replaced by a phenyl group and another by a phenylmethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction. In this method, benzyl chloride reacts with acetone in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-phenyl-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Propanone, 1-phenyl-3-(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The phenyl and phenylmethoxy groups can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl methyl ketone: Similar in structure but with different substituents.
3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group instead of a phenylmethoxy group.
Uniqueness
2-Propanone, 1-phenyl-3-(phenylmethoxy)- is unique due to the presence of both phenyl and phenylmethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
144018-68-8 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-phenyl-3-phenylmethoxypropan-2-one |
InChI |
InChI=1S/C16H16O2/c17-16(11-14-7-3-1-4-8-14)13-18-12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
WBJWXQJHHYENGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.